Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-bromophenyl ester
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Overview
Description
4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate is an organic compound that features a bromophenyl group attached to a carbamate moiety, which is further linked to a 3-methylbenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of 4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The benzofuran ring can be oxidized under specific conditions.
Reduction Reactions: The carbamate group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of oxidized benzofuran compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl (3-methylbenzofuran-2-yl)methanone
- 4-Bromophenyl (3-methylbenzofuran-2-yl)thiazole
Uniqueness
4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carbamate moiety distinguishes it from other similar compounds, providing unique properties in terms of stability and reactivity.
Biological Activity
Carbamic acid derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. Among these, Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-bromophenyl ester has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzofuran moiety and a bromophenyl group. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological properties, particularly its interaction with various biological targets.
- Cholinesterase Inhibition : Similar to other carbamate derivatives, this compound may act as an inhibitor of cholinesterase enzymes. Studies indicate that carbamates can reversibly inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission .
- Antimicrobial Activity : Compounds containing benzofuran rings have shown promising antimicrobial properties. Research indicates that derivatives of benzofuran exhibit activity against various bacterial strains, suggesting that the presence of the benzofuran structure may enhance the compound's efficacy against microbial pathogens .
- Anticancer Properties : Some studies have highlighted the potential anticancer effects of benzofuran-containing compounds. These compounds may inhibit the growth of malignant cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
Case Study 1: Cholinesterase Inhibition
In a study evaluating various carbamate pesticides, including derivatives similar to this compound, it was found that these compounds exerted significant inhibition on AChE activity in rat models. The study reported IC50 values indicating effective concentrations required for half-maximal inhibition.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of benzofuran derivatives demonstrated that compounds with similar structures to carbamic acid exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to disruption of bacterial cell membrane integrity.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of carbamate derivatives. Notably:
- Synthesis Techniques : Advances in synthetic methodologies have allowed for the efficient production of carbamic acid derivatives with improved yields and purity . Techniques such as microwave-assisted synthesis and solvent-free conditions have been employed.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the benzofuran and bromophenyl groups significantly influence biological activity. For instance, substituents on the aromatic rings can enhance both cholinesterase inhibition and antimicrobial potency .
Properties
CAS No. |
61337-39-1 |
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Molecular Formula |
C16H12BrNO3 |
Molecular Weight |
346.17 g/mol |
IUPAC Name |
(4-bromophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C16H12BrNO3/c1-10-13-4-2-3-5-14(13)21-15(10)18-16(19)20-12-8-6-11(17)7-9-12/h2-9H,1H3,(H,18,19) |
InChI Key |
LZWIEMJYFKQBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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